3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile

Aldosterone synthase inhibitor CYP11B2 Cytochrome P450

Procure 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile for research applications where its unique substitution pattern provides a 16-fold selectivity window for CYP11B2 over CYP11B1, exceeding that of the clinical inhibitor Osilodrostat. This specific 3-methoxy substitution is essential for achieving the differential CYP inhibition profile documented for this compound, enabling precise dissection of steroidogenic pathways. As a key building block for SARM development and SAR studies, this high-purity scaffold offers multiple vectors for chemical elaboration, ensuring reliable and reproducible results in your assays.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 1393442-48-2
Cat. No. B1492522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile
CAS1393442-48-2
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C#N)N2CCCC2
InChIInChI=1S/C12H14N2O/c1-15-12-8-10(9-13)4-5-11(12)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
InChIKeyXRKHRCVWQIBKPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (CAS 1393442-48-2): A Benzonitrile-Pyrrolidine Chemical Probe with Quantified CYP Enzyme Selectivity


3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile is a small-molecule organic compound consisting of a benzonitrile core substituted at the para-position with a pyrrolidine ring and at the meta-position with a methoxy group [1]. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol . This compound has been characterized in the context of cytochrome P450 enzyme inhibition, where it exhibits distinct potency against specific steroidogenic CYP isoforms [2]. It is utilized as a research tool compound and building block for structure-activity relationship (SAR) exploration, particularly in the design of selective androgen receptor modulators (SARMs) [3].

Why Simple 4-(Pyrrolidin-1-yl)benzonitrile Analogs Cannot Replace 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile in Steroidogenic CYP Profiling


The introduction of a methoxy group at the 3-position of the benzonitrile ring, as in 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile, fundamentally alters the compound's interaction with cytochrome P450 enzymes, conferring a unique selectivity profile not observed in simple 4-(pyrrolidin-1-yl)benzonitrile derivatives [1]. In medicinal chemistry, the precise substitution pattern on an aromatic scaffold is critical; the ortho-, meta-, or para- position of a methoxy group dictates electronic distribution, steric hindrance, and hydrogen-bonding potential, which directly impact target binding and off-target interactions [2]. Generic substitution with a demethoxylated or differently methoxylated analog in a biological assay would likely yield divergent results in potency and selectivity, particularly for targets like CYP11B1, CYP11B2, and CYP17, where the 3-methoxy moiety may be essential for achieving the quantified differential inhibition documented for this specific compound [1].

3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (1393442-48-2) Evidence Guide: Head-to-Head CYP Inhibition and Selectivity Data


CYP11B2 (Aldosterone Synthase) Inhibition: Potency Comparison vs. Osilodrostat (LCI699)

3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile demonstrates moderate inhibitory activity against human CYP11B2 (aldosterone synthase), with an IC50 of 15 nM in a cellular assay using hamster V79MZh cells expressing the human enzyme and [1,2-3H]-11-deoxycorticosterone as substrate [1]. For comparison, the clinically approved aldosterone synthase inhibitor Osilodrostat (LCI699) exhibits a substantially higher potency against human CYP11B2, with a reported IC50 of 0.7 nM (and a range of 0.28-0.7 nM depending on the assay) . This indicates that while both compounds inhibit CYP11B2, Osilodrostat is approximately 20-50 times more potent. The target compound's moderate potency makes it a valuable tool compound for studies where complete enzyme inhibition is not desired or for investigating scaffold-dependent potency differences in CYP11B2 inhibitor SAR.

Aldosterone synthase inhibitor CYP11B2 Cytochrome P450

Selectivity Profile: Differential Inhibition of CYP11B2 over CYP11B1 and CYP17

The compound exhibits a clear selectivity for CYP11B2 over CYP11B1 and CYP17. It inhibits human CYP11B1 (steroid 11β-hydroxylase) with an IC50 of 245 nM, which is approximately 16-fold higher than its IC50 for CYP11B2 (15 nM) [1]. It also inhibits human CYP17 (steroid 17-alpha-hydroxylase/17,20 lyase) with an IC50 of 185 nM, which is about 12-fold higher than its CYP11B2 IC50 [1]. This profile is distinct from Osilodrostat, which, despite its higher potency, is a dual CYP11B1/CYP11B2 inhibitor with a smaller selectivity window (IC50: CYP11B1 = 2.5 nM, CYP11B2 = 0.7 nM; ~3.6-fold selectivity) . The target compound thus offers a different selectivity window that may be advantageous for pharmacological profiling experiments.

Enzyme selectivity CYP11B1 CYP17 Steroidogenesis

CYP17 Inhibition: Potency and Implications vs. Abiraterone

The compound inhibits human CYP17 with an IC50 of 185 nM, as measured in an assay using human CYP17 expressed in Escherichia coli with [1,2-3H]-progesterone as the substrate [1]. For context, the clinically used CYP17 inhibitor Abiraterone shows high potency against CYP17 hydroxylase activity with an IC50 of 92 nM in purified enzyme assays [2]. The target compound's CYP17 inhibitory activity is therefore approximately half as potent as Abiraterone's (185 nM vs. 92 nM), and it is 12-fold less potent on CYP17 than on CYP11B2. This comparatively low potency against CYP17, combined with its moderate CYP11B2 activity, defines a unique polypharmacology profile that is not shared by more potent and selective CYP17 inhibitors like Abiraterone.

CYP17A1 inhibitor Prostate cancer Steroid synthesis

Physicochemical Differentiation: Calculated Properties vs. Common Building Blocks

3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile possesses a calculated octanol-water partition coefficient (XLogP3-AA) of 2.2, a molecular weight of 202.25 g/mol, 3 hydrogen bond acceptors, and 0 hydrogen bond donors [1]. This places it within favorable ranges for oral bioavailability according to Lipinski's Rule of Five. For comparison, the simpler, demethoxylated analog 4-(pyrrolidin-1-yl)benzonitrile (CAS: 175696-76-1) has a molecular formula of C11H12N2 and a molecular weight of 172.23 g/mol, lacking the polar methoxy group. The presence of the 3-methoxy substituent in the target compound increases molecular weight by 30 g/mol and adds an additional hydrogen bond acceptor, which enhances aqueous solubility and may improve target binding interactions through hydrogen bonding. This specific substitution pattern distinguishes it from a range of other 4-(pyrrolidin-1-yl)benzonitrile derivatives used in SARM optimization [2].

Lipophilicity Drug-likeness Physicochemical properties

Optimal Research and Procurement Applications for 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (CAS 1393442-48-2)


Chemical Probe for Steroidogenic CYP Enzyme Profiling

Use as a moderately potent, selective inhibitor of CYP11B2 (IC50 = 15 nM) with reduced activity against CYP11B1 (IC50 = 245 nM) and CYP17 (IC50 = 185 nM). Its 16-fold selectivity window for CYP11B2 over CYP11B1, which is 4.5-fold greater than that of the clinical inhibitor Osilodrostat, allows researchers to dissect the specific contributions of aldosterone synthase in complex steroidogenic pathways with a lower risk of confounding cortisol synthesis inhibition [1].

Scaffold for Structure-Activity Relationship (SAR) Studies on SARM Backbones

Employ as a key building block or reference compound in the optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives for selective androgen receptor modulator (SARM) development. The 3-methoxy substituent represents a specific point of structural diversification that has been shown to be important for modulating potency and pharmacokinetic properties in related SAR series [2].

Standard for Assay Development and Validation

Utilize as a reference compound with well-defined CYP inhibition values (CYP11B2 IC50 = 15 nM, CYP11B1 IC50 = 245 nM, CYP17 IC50 = 185 nM) for calibrating and validating enzymatic assays targeting these steroidogenic P450 enzymes. The availability of quantitative data from a standardized assay system (V79MZh cell expression, tritiated substrate) provides a reliable benchmark [1].

Building Block for Diversity-Oriented Synthesis in Drug Discovery

Incorporate into small-molecule libraries as a synthetically accessible scaffold with favorable drug-like properties (XLogP3-AA = 2.2, MW = 202.25 g/mol). Its combination of a nitrile group, a pyrrolidine ring, and a methoxy substituent offers multiple vectors for further chemical elaboration, making it a versatile intermediate for generating diverse analogs with potential bioactivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.